molecular formula C15H18N2O3 B556380 N-Acetyl-L-tryptophan ethyl ester CAS No. 2382-80-1

N-Acetyl-L-tryptophan ethyl ester

Cat. No.: B556380
CAS No.: 2382-80-1
M. Wt: 274,31 g/mole
InChI Key: KQGQONPKSKUHHT-AWEZNQCLSA-N
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Description

N-Acetyl-L-tryptophan ethyl ester is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274,31 g/mole. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ac-Trp-OEt, also known as N-Acetyl-L-tryptophan ethyl ester or Ethyl N-acetyl-L-tryptophanate, is primarily used as a substrate for enzymes such as Chymotrypsin , Carboxypeptidase Y , and Chymotrypsin-like Proteases . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of cellular functions.

Mode of Action

The interaction of Ac-Trp-OEt with its target enzymes involves the formation of an enzyme-substrate complex, which undergoes catalytic hydrolysis . This process is facilitated by the unique structure of Ac-Trp-OEt, which allows it to fit into the active site of the enzymes, enabling the catalytic reaction .

Biochemical Pathways

The hydrolysis of Ac-Trp-OEt by Chymotrypsin and other related enzymes is part of the broader proteolytic pathway, which is essential for protein digestion and turnover . The hydrolysis process results in the breakdown of Ac-Trp-OEt into smaller components, which can then be further metabolized or utilized in various biochemical pathways .

Pharmacokinetics

The compound’s reactivity and its interactions with enzymes suggest that it may be rapidly metabolized in biological systems

Result of Action

The hydrolysis of Ac-Trp-OEt by target enzymes leads to the production of smaller molecules, which can have various effects at the molecular and cellular levels . For instance, the hydrolysis process can influence the activity of enzymes and other proteins, potentially affecting cellular functions .

Action Environment

The action of Ac-Trp-OEt can be influenced by various environmental factors. For example, the efficiency of enzymatic hydrolysis can be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the stability and efficacy of Ac-Trp-OEt may be influenced by storage conditions and the presence of impurities .

Properties

IUPAC Name

ethyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-20-15(19)14(17-10(2)18)8-11-9-16-13-7-5-4-6-12(11)13/h4-7,9,14,16H,3,8H2,1-2H3,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGQONPKSKUHHT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2382-80-1
Record name N-Acetyl-L-tryptophan ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2382-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-L-tryptophan ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-acetyl-L-tryptophanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYL-L-TRYPTOPHAN ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3779MVZ8JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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